ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE
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Overview
Description
ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-amino-1,3-thiazole in the presence of a base such as pyridine. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) under a nitrogen atmosphere . The resulting intermediate is then esterified with ethyl acetate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds.
Reduction: Reduced thiazole derivatives.
Hydrolysis: Corresponding carboxylic acids and alcohols.
Scientific Research Applications
ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The dichlorobenzoyl group enhances the compound’s binding affinity to its targets, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
Uniqueness
ETHYL 2-{2-[(3,5-DICHLOROBENZOYL)AMINO]-1,3-THIAZOL-4-YL}ACETATE stands out due to its unique combination of a thiazole ring and a dichlorobenzoyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[(3,5-dichlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c1-2-21-12(19)6-11-7-22-14(17-11)18-13(20)8-3-9(15)5-10(16)4-8/h3-5,7H,2,6H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEBLDAOLBCAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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